molecular formula C7H5ClO3 B042332 4-Chloro-3-hydroxybenzoic acid CAS No. 34113-69-4

4-Chloro-3-hydroxybenzoic acid

Cat. No.: B042332
CAS No.: 34113-69-4
M. Wt: 172.56 g/mol
InChI Key: SCPUNJAMWFAYED-UHFFFAOYSA-N
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Description

4-Chloro-3-hydroxybenzoic acid is an organic compound with the molecular formula C₇H₅ClO₃. It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the fourth position and a hydroxyl group at the third position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

4-Chloro-3-hydroxybenzoic acid is used in various scientific research applications, including:

Safety and Hazards

4-Chloro-3-hydroxybenzoic acid is classified as Acute Tox. 4 Oral, Aquatic Acute 1, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It may cause respiratory irritation and serious eye damage .

Future Directions

The future directions of research on 4-Chloro-3-hydroxybenzoic acid could involve further investigation of its role in the biosynthesis of ambigols . This could potentially lead to new insights into the production of polychlorinated aromatic compounds.

Mechanism of Action

Target of Action

The primary target of 4-Chloro-3-hydroxybenzoic acid is the 3-hydroxyanthranilate 3,4-dioxygenase enzyme . This enzyme plays a crucial role in the catabolism of tryptophan into acetyl-CoA, which can be used in various metabolic processes.

Mode of Action

This compound interacts with its target by binding to the active site of the enzyme. The compound’s chlorine atom likely forms a halogen bond with a key amino acid residue in the enzyme, facilitating its binding . This interaction may alter the enzyme’s conformation or activity, leading to changes in the metabolic pathway it is involved in.

Biochemical Pathways

The compound is involved in the shikimate pathway , which is responsible for the biosynthesis of aromatic amino acids . Specifically, the compound is derived from the precursor 3-chloro-4-hydroxybenzoic acid, which is produced through a series of enzymatic reactions involving chorismate . The compound is then used as a substrate for the production of 2,4-dichlorophenol, a key building block in the biosynthesis of ambigols .

Result of Action

Its role in the shikimate pathway suggests that it may influence the production of aromatic amino acids and other downstream metabolites .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its absorption and distribution . Additionally, temperature and humidity can affect the compound’s stability, while the presence of other substances (e.g., food or drugs) can influence its metabolism and excretion .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Chloro-3-hydroxybenzoic acid involves the reaction of 3-methoxy-4-chlorobenzoic acid allyl ester with boron tribromide in dichloromethane at 0°C to room temperature for 18 hours. The reaction mixture is then treated with ammonia in dichloromethane and water at room temperature for 1.5 hours, followed by acidification with hydrochloric acid to pH 1. The product is extracted with diethyl ether, dried over sodium sulfate, and concentrated to yield this compound .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-hydroxybenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

    Substitution: Formation of derivatives with different functional groups replacing the chlorine atom.

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of alcohols or aldehydes from the carboxylic acid group.

Comparison with Similar Compounds

  • 3-Chloro-4-hydroxybenzoic acid
  • 4-Bromo-2-hydroxybenzoic acid
  • 2-Hydroxy-4-methoxybenzoic acid
  • 4-Methylsalicylic acid

Comparison: 4-Chloro-3-hydroxybenzoic acid is unique due to the specific positioning of the chlorine and hydroxyl groups on the benzene ring. This unique structure influences its reactivity and interactions with other molecules, making it distinct from other similar compounds. For instance, the presence of the chlorine atom at the fourth position can significantly affect the compound’s electronic properties and its behavior in chemical reactions .

Properties

IUPAC Name

4-chloro-3-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO3/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCPUNJAMWFAYED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60187705
Record name 4-Chloro-3-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60187705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34113-69-4
Record name 4-Chloro-3-hydroxybenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034113694
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-3-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60187705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-3-hydroxybenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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